molecular formula C34H36N6O4 B8601818 JNJ-49095397 CAS No. 1220626-82-3

JNJ-49095397

Cat. No.: B8601818
CAS No.: 1220626-82-3
M. Wt: 592.7 g/mol
InChI Key: RTDCVLCTBQDLBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-49095397 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The exact industrial methods are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions

JNJ-49095397 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

JNJ-49095397 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of p38 MAPK α and γ isoforms.

    Biology: Investigated for its anti-inflammatory and antiviral properties in cellular and animal models.

    Medicine: Explored as a potential therapeutic agent for COPD, cystic fibrosis, and respiratory syncytial virus infection.

    Industry: Utilized in the development of new anti-inflammatory and antiviral drugs

Mechanism of Action

JNJ-49095397 exerts its effects by selectively inhibiting the α and γ isoforms of p38 MAPK. This inhibition leads to the suppression of pro-inflammatory cytokine production and the reduction of inflammation. Additionally, this compound inhibits the SRC kinase family, specifically haematopoietic kinase, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-49095397 is unique due to its selective inhibition of p38 MAPK α and γ isoforms, combined with its anti-inflammatory and potential antiviral activities. This dual action makes it a promising candidate for treating respiratory diseases and viral infections .

Properties

CAS No.

1220626-82-3

Molecular Formula

C34H36N6O4

Molecular Weight

592.7 g/mol

IUPAC Name

N-[4-[[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxymethyl]pyridin-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C34H36N6O4/c1-22-10-12-24(13-11-22)40-31(19-29(39-40)34(2,3)4)38-33(42)36-27-14-15-28(26-9-7-6-8-25(26)27)44-20-23-16-17-35-30(18-23)37-32(41)21-43-5/h6-19H,20-21H2,1-5H3,(H,35,37,41)(H2,36,38,42)

InChI Key

RTDCVLCTBQDLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCC5=CC(=NC=C5)NC(=O)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1-(4-((2-aminopyridin-4-yl)methoxy)naphthalen-1-yl)-3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea (Intermediate A) (526 mg, 0.96 mmol) and DIPEA (184 μL, 1.06 mmol) in DCM/DMF (10:1, 11 mL) was added methoxyacetyl chloride (92 μL, 1.01 mmol). After stirring for 1 hr at RT, further DIPEA (184 μL, 1.06 mmol) and methoxyacetyl chloride (92 μL, 1.01 mmol) were added sequentially and stirring was continued for 1 hr. After the addition of a solution of 1% NH3 in MeOH (40 mL), the mixture was stirred for 15 min and evaporated in vacuo. The crude product was purified by column chromatography (40 g); eluting with 0 to 6% MeOH in DCM to furnish N-(4-((4-(3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)ureido) naphthalen-1-yloxy)methyl)pyridin-2-yl)-2-methoxyacetamide (Example 1) as a white solid (286 mg, 49%): m/z 593 (M+H)+ (ES+). 1H NMR (400 MHz, DMSO-d6) δ: 1.27 (9H, s), 2.39 (3H, s), 3.32 (3H, s), 4.08 (2H, s), 5.39 (2H, s), 6.36 (1H, s), 7.03 (1H, d), 7.28 (1H, dd), 7.36 (2H, m), 7.44 (2H, m), 7.56-7.64 (3H, m), 7.93 (1H, m), 8.30-8.35 (3H, m), 8.58 (1H, s), 8.79 (1H, s), 10.02 (1H, s).
Name
1-(4-((2-aminopyridin-4-yl)methoxy)naphthalen-1-yl)-3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
184 μL
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
92 μL
Type
reactant
Reaction Step Two
Name
Quantity
184 μL
Type
reactant
Reaction Step Three
Quantity
92 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-{4-[(2-aminopyridin-4-yl)methoxy]naphthalen-1-yl}-3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea (5) (526 mg, 0.96 mmol) and DIPEA (184 μL, 1.06 mmol) in mixture of DCM and DMF (10:1, 11 mL) was added methoxyacetyl chloride (92 μL, 1.01 mmol). After 1 h at RT further aliquots, of DIPEA (184 μL, 1.06 mmol) and methoxyacetyl chloride (92 μL, 1.01 mmol) were added sequentially and stirring was continued for 1 h. A solution of 1% ammonia in MeOH (40 mL), was added and the mixture stirred for 15 mins and then concentrated in vacuo. The crude product was purified by flash column chromatography (Biotage 40 g); eluting with 0 to 6% MeOH in DCM to furnish N-[4-({4-[3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)ureido]naphthalen-1-yloxy}methyl)pyridin-2-yl]-2-methoxyacetamide (1) (286 mg, 49%): m/z 593 (M+H)+ (ES+). 1H NMR (400 MHz, DMSO-d6) δ: 1.27 (9H, s), 2.39 (3H, s), 3.32 (3H, s), 4.08 (2H, s), 5.39 (2H, s), 6.36 (1H, s), 7.03 (1H, d), 7.28 (1H, dd), 7.36 (2H, m), 7.44 (2H, m), 7.56-7.64 (3H, m), 7.93 (1H, m), 8.30-8.35 (3H, m), 8.58 (1H, s), 8.79 (1H, s) and 10.02 (1H, s).
Name
1-{4-[(2-aminopyridin-4-yl)methoxy]naphthalen-1-yl}-3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
184 μL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
92 μL
Type
reactant
Reaction Step Two
Name
Quantity
184 μL
Type
reactant
Reaction Step Three
Quantity
92 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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